molecular formula C13H14BrClN2O2 B13329948 N-(2-bromophenyl)-2-[(2-furylmethyl)amino]acetamide hydrochloride

N-(2-bromophenyl)-2-[(2-furylmethyl)amino]acetamide hydrochloride

Cat. No.: B13329948
M. Wt: 345.62 g/mol
InChI Key: ICZMWGKJSGYUIJ-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-[(2-furylmethyl)amino]acetamide hydrochloride is a halogenated acetamide derivative characterized by a bromophenyl group and a furylmethylamino substituent. Its IUPAC name confirms the presence of a 2-bromophenyl moiety and a 2-furylmethylamino side chain, with a hydrochloride salt enhancing solubility .

Properties

Molecular Formula

C13H14BrClN2O2

Molecular Weight

345.62 g/mol

IUPAC Name

N-(2-bromophenyl)-2-(furan-2-ylmethylamino)acetamide;hydrochloride

InChI

InChI=1S/C13H13BrN2O2.ClH/c14-11-5-1-2-6-12(11)16-13(17)9-15-8-10-4-3-7-18-10;/h1-7,15H,8-9H2,(H,16,17);1H

InChI Key

ICZMWGKJSGYUIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CNCC2=CC=CO2)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Bromophenyl)-2-((furan-2-ylmethyl)amino)acetamide hydrochloride typically involves multiple steps:

    Formation of the Amide Bond: The initial step involves the reaction of 2-bromobenzoyl chloride with furan-2-ylmethylamine in the presence of a base such as triethylamine. This reaction forms the amide bond.

    Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

n-(2-Bromophenyl)-2-((furan-2-ylmethyl)amino)acetamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The furan ring and the amide group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted phenyl derivatives.

    Oxidation and Reduction: Oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

N-(2-bromophenyl)-2-[(2-furylmethyl)amino]acetamide hydrochloride is a synthetic organic compound that features a bromophenyl group, a furylmethyl amino group, and an acetamide structure. It has a molecular formula of C₁₃H₁₄BrClN₂O₂ and a molecular weight of 345.62 g/mol .

Scientific Research Applications

This compound is primarily utilized in chemistry, biology, medicine, and industry. It is used as a building block in organic synthesis and as a reagent in various chemical reactions. It is also investigated for its potential biological activity, including antimicrobial and anticancer properties, its potential therapeutic effects, and as a lead compound in drug development. In industry, it is utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Potential biological activities:

  • Antimicrobial properties
  • Anticancer properties
  • Interactions with various biological targets

Interaction studies:

  • Focus on its binding affinity
  • Mechanism of action with various biological targets

Reactions:

  • Substitution, which depends on the nucleophile used, resulting in various substituted phenyl derivatives
  • Oxidation, which can lead to the formation of carboxylic acids or ketones
  • Reduction, which can yield alcohols or amines

Mechanism of Action

The mechanism of action of n-(2-Bromophenyl)-2-((furan-2-ylmethyl)amino)acetamide hydrochloride involves its interaction with specific molecular targets. The bromophenyl group and the furan ring can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular formulas, and known applications of the target compound with analogs:

Compound Name Substituents Molecular Formula Key Properties/Applications References
N-(2-bromophenyl)-2-[(2-furylmethyl)amino]acetamide hydrochloride 2-bromophenyl, 2-furylmethylamino, HCl C₁₄H₁₅BrClN₂O₂ (inferred) Discontinued; structural features suggest ligand or therapeutic potential
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 3-chloro-4-fluorophenyl, naphthalen-1-yl C₁₈H₁₃ClFNO Dihedral angle (60.5°) between aromatic rings; used in coordination chemistry
2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride methylamino, isopropyl, HCl C₆H₁₅ClN₂O Irritant; stored at room temperature
N-(2,6-Dimethylphenyl)-2-(ethylamino)acetamide Hydrochloride 2,6-dimethylphenyl, ethylamino, HCl C₁₂H₁₉ClN₂O Pharmaceutical impurity (Monoethylglycinexylidide HCl)
2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride 2,3,4-trifluorophenyl, propylamino, HCl C₁₁H₁₃ClF₃N₂O Fluorine substituents enhance metabolic stability; Santa Cruz Biotechnology product
N-(2-chloro-6-methylphenyl)-2-[(2-methylpropyl)amino]acetamide hydrochloride 2-chloro-6-methylphenyl, isobutylamino, HCl C₁₃H₂₀Cl₂N₂O Chlorinated analog; industrial or pharmaceutical intermediate

Key Research Findings and Data

Structural Analysis

  • Dihedral Angles: The 60.5° dihedral angle in N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide () suggests non-coplanar aromatic rings, influencing crystal packing and intermolecular interactions .

Biological Activity

N-(2-bromophenyl)-2-[(2-furylmethyl)amino]acetamide hydrochloride is a compound with notable potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

The compound has the molecular formula C13H14BrClN2O2C_{13}H_{14}BrClN_2O_2 and a molecular weight of 345.62 g/mol. Its structure includes:

  • Bromophenyl group : This halogenated aromatic ring can enhance lipophilicity and influence biological interactions.
  • Furylmethyl amino group : This moiety may contribute to the compound's reactivity and biological activity.
  • Acetamide structure : The amide bond is significant in mediating interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Amide Bond : Reaction of 2-bromobenzoyl chloride with furan-2-ylmethylamine in the presence of a base (e.g., triethylamine).
  • Hydrochloride Formation : Treatment of the resulting amide with hydrochloric acid to yield the hydrochloride salt.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest effectiveness against various pathogens, including:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
  • Gram-negative bacteria : Moderately effective against Escherichia coli.
  • Fungi : Shows activity against Candida albicans.

In a study comparing various chloroacetamides, compounds with halogenated substituents demonstrated enhanced activity due to increased lipophilicity, allowing better membrane penetration .

Anticancer Activity

The compound is also being investigated for its potential anticancer properties. It interacts with specific molecular targets within cancer cells, potentially inhibiting growth or inducing apoptosis. The bromine atom in its structure may play a crucial role in modulating these interactions by affecting the compound's reactivity and binding affinity.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Binding : It may bind to specific receptors or proteins within cells, altering signaling pathways critical for cell survival and growth.

Case Studies

  • Antimicrobial Testing : A series of tests demonstrated that this compound effectively inhibited the growth of MRSA at concentrations as low as 0.5 mM, showcasing its potential as a therapeutic agent against resistant bacterial strains.
  • Cancer Cell Lines : In vitro studies using various cancer cell lines indicated that treatment with this compound resulted in significant reductions in cell viability, particularly in breast and lung cancer models.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-(4-bromophenyl)-2-[(3-pyridyl)methyl]acetamideContains a pyridine instead of furanPotential neuroprotective effects
N-(3-chlorophenyl)-2-[(4-thiazolyl)methyl]acetamideFeatures a thiazole ringEnhanced antimicrobial activity
N-(phenyl)-2-[(5-methylfuran)methyl]acetamideLacks halogen substituentsGreater lipophilicity affecting bioavailability

These comparisons illustrate how variations in substituents can significantly influence biological activity and pharmacological profiles .

Q & A

Q. What are the key considerations for synthesizing N-(2-bromophenyl)-2-[(2-furylmethyl)amino]acetamide hydrochloride?

  • Methodological Answer :
    Synthesis typically involves palladium-catalyzed cyclization or coupling reactions. For example, a related compound, N-(2-bromophenyl)acetamide, was synthesized using Pd(dppf)Cl₂ as a catalyst in a THF:H₂O solvent system under nitrogen at 80°C, followed by extraction and column chromatography . Key considerations include:
    • Catalyst selection : Pd-based catalysts enhance reaction efficiency.
    • Solvent optimization : Mixed solvents (e.g., THF:H₂O) improve solubility and reaction homogeneity.
    • Purification : Column chromatography ensures high purity, critical for downstream applications.

Q. How can researchers characterize this compound’s structural and chemical properties?

  • Methodological Answer :
    Use a combination of:
    • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity .
    • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and formula (e.g., HRMS-ESI for C₁₈H₁₈BrNO₄ with m/z 426.0102–471.9584 ).
    • X-ray crystallography : Resolves molecular conformation and hydrogen bonding patterns, as demonstrated for structurally similar bromophenyl acetamides .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
    While specific safety data for this compound is limited, structurally similar bromophenyl derivatives (e.g., N-(2-bromo-4-fluorophenyl)acetamide) require:
    • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
    • Ventilation : Use fume hoods to avoid inhalation of fine particles.
    • First-aid measures : Immediate medical consultation for exposure, with safety data sheets provided to attending physicians .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer :
    • Core modifications : Replace the 2-furylmethyl group with other heterocycles (e.g., isonicotinoyl or pyridazin-2-yl) to assess bioactivity shifts .
    • Pharmacological assays : Test analogs in in vitro models (e.g., α-glucosidase inhibition for antidiabetic activity ).
    • Computational modeling : Predict binding affinities using docking studies against target proteins.

Q. How do crystallographic data inform molecular interactions in this compound?

  • Methodological Answer :
    X-ray crystallography reveals:
    • Dihedral angles : For example, a 60.5° angle between aromatic rings in N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide, influencing steric interactions .
    • Hydrogen bonding : N–H···O bonds stabilize crystal packing, which may correlate with solubility or stability .

Q. How can low synthetic yields be addressed during scale-up?

  • Methodological Answer :
    • Optimize reaction conditions : Adjust temperature (e.g., 273 K for dichloromethane-based reactions ) or catalyst loading.
    • Alternative solvents : Polar aprotic solvents (e.g., DMF) may improve yields for halogenated intermediates.
    • Stepwise purification : Use recrystallization (e.g., from toluene ) before chromatography to reduce losses.

Q. What methods validate pharmacological activity and resolve conflicting data?

  • Methodological Answer :
    • Orthogonal assays : Combine enzyme inhibition assays (e.g., α-glucosidase ) with cell viability tests (e.g., MTT ).
    • Purity verification : Conflicting bioactivity often stems from impurities; re-characterize batches via NMR/HRMS .
    • Dose-response curves : Establish EC₅₀/IC₅₀ values to confirm potency thresholds.

Q. How can computational tools predict metabolic stability or toxicity?

  • Methodological Answer :
    • ADMET prediction software : Tools like SwissADME or ProTox-II model absorption, metabolism, and toxicity.
    • Metabolite identification : Simulate cytochrome P450 interactions using docking software (e.g., AutoDock Vina).
    • QSAR models : Corrogate substituent effects (e.g., bromine vs. chlorine) with experimental toxicity data .

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